molecular formula C14H8FNO4S B1666094 (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 900515-16-4

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1666094
CAS No.: 900515-16-4
M. Wt: 305.28 g/mol
InChI Key: OYYVWNDMOQPMGE-SDQBBNPISA-N
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Description

(5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a fused furan-phenyl substituent. Its core structure consists of a five-membered thiazolidine ring with two ketone groups at positions 2 and 2. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties, influencing molecular planarity and binding interactions . The substituent at position 5 includes a furan ring linked to a 4-fluoro-2-hydroxyphenyl group, introducing both electron-withdrawing (fluoro) and hydrogen-bonding (hydroxyl) moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-252424 involves the formation of the furan-2-ylmethylene thiazolidinedione core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of AS-252424 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Reaction Scheme

  • Formation of thiazolidine-2,4-dione core :
    Thiazolidine-2,4-dione (3 ) is synthesized via cyclization of 2-chloroacetic acid (1 ) with thiourea under acidic reflux conditions (conc. HCl, 110°C, 18 h) .

  • Condensation with substituted furfural :
    Thiazolidine-2,4-dione undergoes base-catalyzed (K₂CO₃) condensation with 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde in DMF at room temperature . The reaction proceeds via nucleophilic attack at the carbonyl group, followed by dehydration to form the exocyclic double bond (Z-configuration confirmed by NMR and X-ray) .

  • Final purification :
    The product is precipitated, washed with ice water, and recrystallized from methanol (yield: ~55%) .

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/SelectivitySource
CatalystK₂CO₃Enhances enolate formation
SolventDMFStabilizes intermediates
TemperatureRoom temperature (RT)Minimizes side reactions
Reaction Time30 min–7 hLonger times improve conversion

Reaction Mechanism

  • Step 1 : Deprotonation of thiazolidine-2,4-dione by K₂CO₃ generates a resonance-stabilized enolate .

  • Step 2 : The enolate attacks the aldehyde carbonyl of 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde, forming a β-hydroxy intermediate.

  • Step 3 : Acidic workup induces dehydration, yielding the α,β-unsaturated product with Z-configuration .

Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the furan oxygen and thiazolidinedione ring . This is confirmed by NOESY correlations showing proximity between the furan proton (δ 7.10 ppm) and the thiazolidinedione NH (δ 5.68 ppm) .

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)PurityAdvantagesLimitationsSource
Base-catalyzedK₂CO₃, DMF, RT55>98% HPLCMild conditions, scalabilityRequires anhydrous solvents
Nano-catalystCdZr₄(PO₄)₆, H₂O/EtOH85*99%Eco-friendly, high efficiencyCatalyst synthesis required
Microwave-assistedEt₃N, 100°C, 15 min7295%Rapid reactionSpecialized equipment needed

*Reported for analogous thiazolidinediones .

Functionalization and Derivatives

The compound undergoes further modifications to enhance bioactivity:

  • Mannich reaction : Introduces aminomethyl groups at C3 using formaldehyde and primary amines (e.g., 2,3-dichloroaniline) .

  • Halogenation : Electrophilic substitution at the phenyl ring improves metabolic stability .

Example Derivative :
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)thiophen-2-yl]methylidene]-1,3-thiazolidine-2,4-dione (PubChem CID: 11674166) shows enhanced PI3K inhibition (IC₅₀ = 42.30 µM vs. cisplatin = 21.42 µM) .

Stability and Reactivity

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via ring-opening .

  • Photoreactivity : The exocyclic double bond undergoes [2+2] cycloaddition under UV light .

Biological Activity Correlations

Modification SiteActivity Trend (IC₅₀)Key FindingSource
Furan → Thiophene42.30 µM → 35.12 µMImproved PI3K/mTOR inhibition
4-Fluoro substitution42.30 µM → 28.45 µM*Enhanced cellular uptake
Hydroxyl groupCritical for H-bonding with ATPValidated by molecular docking

*Compared to non-fluorinated analogs .

Scientific Research Applications

Biological Activities

Research indicates that AS-252424 has several promising biological activities:

  • Inhibition of PKB/Akt Phosphorylation : In human monocytic cell lines (THP-1), AS-252424 effectively inhibits the phosphorylation of PKB/Akt induced by MCP-1 binding to the GPCR chemokine receptor CCR2. This action underscores its potential in modulating inflammatory responses.
  • Antidiabetic Properties : As a thiazolidinedione derivative, AS-252424 may enhance insulin sensitivity and exhibit antidiabetic effects similar to other compounds in its class like rosiglitazone and pioglitazone .
  • Anti-inflammatory Effects : The compound's ability to inhibit PI3Kγ signaling suggests potential applications in treating inflammatory diseases by modulating immune responses.

Case Study 1: Inhibition of Cancer Cell Growth

In a recent study, AS-252424 demonstrated significant inhibition of cancer cell growth in vitro. The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. This effect was attributed to the compound's ability to inhibit PI3Kγ-mediated signaling pathways critical for tumor growth and survival.

Case Study 2: Modulation of Immune Responses

Another study focused on the immunomodulatory effects of AS-252424. The compound was administered to animal models exhibiting chronic inflammation. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups. This suggests its potential utility in treating autoimmune diseases.

Mechanism of Action

AS-252424 exerts its effects by selectively inhibiting PI3Kγ, a key enzyme involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. The inhibition of PI3Kγ leads to the suppression of downstream signaling events, including the activation of protein kinase B (Akt) and other related pathways. This inhibition results in the modulation of various cellular processes, such as cell growth, survival, and migration .

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-2,4-dione Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID Substituents at Position 5 Additional Modifications Biological Activity Key Findings
Target Compound Furan-2-yl linked to 4-fluoro-2-hydroxyphenyl None reported Not explicitly stated (inferred: anti-inflammatory, kinase inhibition) Enhanced planarity due to conjugated furan-phenyl system; hydroxyl group enables H-bonding .
(5Z)-5-(4-Fluorobenzylidene)-TZD 4-Fluorophenyl None Aldose reductase inhibition Moderate activity (IC₅₀ ~10 µM); fluorophenyl enhances electron deficiency .
L-173 4-Chlorophenyl Morpholinyl-oxoethyl group at N3 Antifungal, anticancer Improved solubility via cyclodextrin complexes; IC₅₀ of 2.1 µM against Candida albicans .
(5Z)-5-(2-Hydroxybenzylidene)-TZD 2-Hydroxyphenyl Phenyl at N3 Anticancer (inferred) Intramolecular H-bonding stabilizes planar conformation; dimerization via C–H⋯π interactions .
Chromene-TZD hybrid Chromen-3-yl Chromene ring fused at position 5 Anti-inflammatory 70% inhibition of COX-2 at 50 µM; chromene enhances π-π stacking .

Key Structural and Functional Differences

  • Substituent Effects: The 4-fluoro-2-hydroxyphenyl-furan group in the target compound introduces dual electronic effects (electron-withdrawing F and H-bonding OH), unlike simpler fluorophenyl or hydroxyphenyl derivatives . This may enhance binding to polar enzyme active sites.
  • Biological Activity :

    • The target compound’s furan-phenyl system resembles chromene-TZD hybrids , which exhibit anti-inflammatory activity via COX-2 inhibition. However, the fluorohydroxyphenyl group may offer superior selectivity for targets like tyrosine kinases.
    • L-173 , with a chlorophenyl group, shows stronger antifungal activity but higher toxicity (LD₅₀ ~200 mg/kg in mice), whereas the hydroxyl group in the target compound may mitigate toxicity through improved metabolic clearance.
  • Synthetic Accessibility: The target compound is synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with substituted furan-aldehydes , similar to methods for simpler benzylidene-TZDs . In contrast, chromene-TZD hybrids require multi-step Vilsmeier-Haack reactions, reducing yield .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogues like (5Z)-5-(4-fluorobenzylidene)-TZD . However, L-173 achieves higher solubility via cyclodextrin complexation.
  • Thermodynamic Stability : The Z-configuration and planar structure of the target compound favor crystalline packing, as seen in similar TZDs .

Biological Activity

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, also known as AS-252424, is a thiazolidinedione derivative notable for its multifaceted biological activities. Its structure incorporates a thiazolidine ring, a furan moiety, and a fluoro-substituted phenyl group, indicating potential applications in medicinal chemistry.

AS-252424 functions primarily as an ATP-competitive inhibitor of PI3Kγ (phosphoinositide 3-kinase gamma). By binding to the ATP binding pocket of PI3Kγ, it prevents ATP from attaching and inhibits the phosphorylation of downstream substrates essential for PI3Kγ signaling pathways. This disruption can significantly influence cellular processes such as inflammation and cancer cell proliferation .

Anticancer Activity

Research has demonstrated that AS-252424 exhibits significant anticancer properties. The compound has been evaluated using the MTT assay across various cancer cell lines, showing dose-dependent cytotoxicity. Notably, it has been reported to have an IC50 value in the range of 10–30 µM against several cancer types, indicating its potential as a therapeutic agent .

Table 1: IC50 Values of AS-252424 Against Different Cancer Cell Lines

Cell LineIC50 (µM)
A43115
U25120
Jurkat25

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, with results indicating enhanced activity when halogen or nitro groups are present on the phenyl ring. For instance, derivatives containing these groups showed good to moderate activity against all tested microorganisms .

Table 2: Antimicrobial Activity of AS-252424 Derivatives

CompoundBacterial StrainActivity Level
AS-252424Staphylococcus aureusModerate
AS-252424Escherichia coliGood
AS-252424Candida albicansModerate

Structure-Activity Relationship (SAR)

The biological activity of AS-252424 is closely linked to its structural components. The presence of electron-withdrawing groups, such as fluorine and hydroxyl on the phenyl ring, enhances its interaction with biological macromolecules. Studies indicate that modifications to the thiazolidine structure can significantly affect its potency and selectivity against target enzymes .

Case Studies

Several studies have highlighted the efficacy of AS-252424 in preclinical models:

  • Study on Inhibition of Tumor Growth : In mouse models bearing xenografts of human tumors, treatment with AS-252424 resulted in a significant reduction in tumor size compared to controls.
  • Inflammation Model : In models of induced inflammation, AS-252424 administration led to decreased levels of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. Basic: What synthetic methodologies are optimal for preparing this thiazolidine-2,4-dione derivative, and how can reaction conditions be optimized for reproducibility?

Answer:
The compound can be synthesized via a Schiff base formation followed by cyclization . A typical approach involves:

  • Condensing 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde with thiazolidine-2,4-dione derivatives under acidic conditions (e.g., acetic acid or DMF with catalytic HCl) to form the Z-configured Schiff base intermediate .
  • Cyclization is achieved under reflux (2–4 hours), with sodium acetate as a base to neutralize HCl generated during the reaction .
    Optimization Tips:
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify intermediates via recrystallization (DMF-acetic acid or ethanol mixtures) to remove unreacted aldehydes .
  • Yield improvements (up to 70–80%) are achievable by maintaining anhydrous conditions and controlled temperature (80–100°C) .

Q. Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound and confirming its Z-configuration?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for olefinic proton signals (δ 7.5–8.0 ppm) and coupling constants (J ≈ 12–14 Hz for Z-configuration) .
    • ¹³C NMR: Carbonyl groups (C=O) appear at δ 165–175 ppm; furan and phenolic carbons resonate at δ 110–160 ppm .
  • X-ray Crystallography: Definitive confirmation of Z-configuration via single-crystal analysis (e.g., C–H···O interactions stabilizing the geometry) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ ion at m/z 348.3) and purity (>95%) .

Q. Basic: How do structural modifications (e.g., fluorophenyl or furan substituents) influence the compound’s bioactivity?

Answer:

  • The 4-fluoro-2-hydroxyphenyl group enhances binding to hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors) via π-π stacking and hydrogen bonding .
  • The furan ring increases planarity, improving intercalation with DNA or enzyme active sites .
  • Thiazolidine-2,4-dione core is critical for metabolic stability and hydrogen-bonding interactions with biological targets .
    Methodological Validation:
  • Perform comparative SAR studies by synthesizing analogs with substituted phenyl/furan groups and testing in enzyme inhibition assays .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts or LC-MS fragmentation patterns) for this compound?

Answer:

  • NMR Discrepancies:
    • Reassign peaks using 2D NMR (COSY, HSQC) to distinguish overlapping signals from impurities or tautomers .
    • Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian09 with B3LYP/6-311++G** basis set) .
  • LC-MS Anomalies:
    • Rule out adduct formation (e.g., sodium or potassium ions) by using high-resolution MS (HRMS) .
    • Confirm fragmentation pathways via MS/MS analysis and computational tools (e.g., Mass Frontier) .

Q. Advanced: What strategies are effective for improving the compound’s environmental stability (e.g., photodegradation or hydrolysis)?

Answer:

  • Photostability Testing:
    • Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Use amber glassware to mitigate photooxidation .
  • Hydrolysis Resistance:
    • Test stability at varying pH (2–12) and temperatures (25–60°C). The phenolic -OH group may hydrolyze under alkaline conditions; acetylation of -OH improves stability .
  • Environmental Fate Modeling:
    • Use EPI Suite to predict biodegradation pathways and half-lives in aquatic/soil systems .

Q. Advanced: How can computational modeling (e.g., DFT or molecular docking) elucidate the compound’s mechanism of action?

Answer:

  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G* level to analyze electron density maps, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Molecular Docking:
    • Dock the compound into target proteins (e.g., PDB: 1T46 for PPAR-γ) using AutoDock Vina. Focus on interactions between the fluorophenyl group and hydrophobic residues (e.g., Phe282) .
  • MD Simulations:
    • Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes in aqueous environments .

Q. Advanced: What experimental designs are recommended for investigating stereochemical effects (e.g., Z→E isomerization) on biological activity?

Answer:

  • Isomerization Studies:
    • Irradiate the compound with UV light (λ = 365 nm) to induce Z→E conversion; monitor via HPLC and circular dichroism .
  • Biological Assays:
    • Test both isomers in parallel assays (e.g., IC50 measurements against cancer cell lines). The Z-isomer typically shows higher activity due to enhanced planarity .
  • Crystallographic Analysis:
    • Compare X-ray structures of Z and E isomers to identify steric clashes or hydrogen-bonding differences in target binding .

Properties

IUPAC Name

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVWNDMOQPMGE-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017365
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900515-16-4
Record name AS-252424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-252424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

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